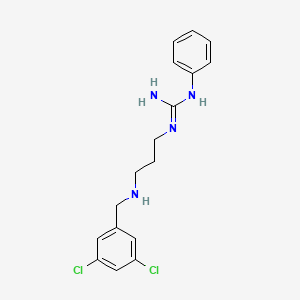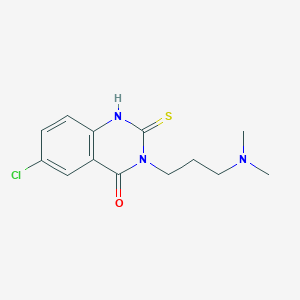
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group, a phenyl group, and a dichlorobenzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dichlorobenzylamine with a suitable alkylating agent to form the intermediate 3-(3,5-dichlorobenzylamino)propylamine.
Guanidination: The intermediate is then reacted with phenyl isothiocyanate to form the desired product, this compound.
The reaction conditions for these steps typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylguanidine can be compared with other similar compounds, such as:
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-thiophen-3-ylurea: Similar structure but with a thiophene ring instead of a phenyl group.
1-(3-((3,5-Dichlorobenzyl)amino)propyl)-3-phenylurea: Similar structure but with a urea group instead of a guanidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20Cl2N4 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
2-[3-[(3,5-dichlorophenyl)methylamino]propyl]-1-phenylguanidine |
InChI |
InChI=1S/C17H20Cl2N4/c18-14-9-13(10-15(19)11-14)12-21-7-4-8-22-17(20)23-16-5-2-1-3-6-16/h1-3,5-6,9-11,21H,4,7-8,12H2,(H3,20,22,23) |
InChI Key |
FLCHBDWNXCUSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NCCCNCC2=CC(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)


![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)


![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)
![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide](/img/structure/B14792680.png)
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14792695.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)
